ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H18N4O4S
Mechanism of Action
Target of Action
The primary target of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is the Glutamate receptor 2 . This receptor functions as a ligand-gated ion channel in the central nervous system and plays a crucial role in excitatory synaptic transmission .
Mode of Action
This compound interacts with its target, the Glutamate receptor 2, to modulate its function
Biochemical Pathways
The interaction of this compound with the Glutamate receptor 2 affects the glutamatergic neurotransmission pathway This pathway is involved in various neurological processes, including learning and memory
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further substitution reactions can modify the pyrazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis for ester conversion, and nucleophilic reagents for substitution on the pyrazole ring.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Carboxylic acids and various substituted pyrazoles.
Scientific Research Applications
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study sulfonylation reactions and their biological implications.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}acetamide
Uniqueness
Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring with a sulfonyl piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
ethyl 5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-3-19-11(16)9-8-12-13-10(9)20(17,18)15-6-4-14(2)5-7-15/h8H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPRVVERNRGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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